molecular formula C16H18N2O6S B2673743 (2-(3,4-Dimethoxyphenyl)ethyl)((4-nitrophenyl)sulfonyl)amine CAS No. 321706-24-5

(2-(3,4-Dimethoxyphenyl)ethyl)((4-nitrophenyl)sulfonyl)amine

Cat. No.: B2673743
CAS No.: 321706-24-5
M. Wt: 366.39
InChI Key: OFZQFKSYLRCFCJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2-(3,4-Dimethoxyphenyl)ethyl)((4-nitrophenyl)sulfonyl)amine is a complex organic compound with a molecular formula of C16H18N2O6S

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-(3,4-Dimethoxyphenyl)ethyl)((4-nitrophenyl)sulfonyl)amine typically involves multiple steps, starting with the preparation of the intermediate compounds. One common route includes the reaction of 3,4-dimethoxyphenylacetonitrile with appropriate reagents to form the desired product. The reaction conditions often involve the use of catalysts and specific temperature and pressure settings to ensure optimal yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods are designed to maximize efficiency and minimize waste, ensuring that the compound can be produced in sufficient quantities for commercial applications .

Chemical Reactions Analysis

Types of Reactions

(2-(3,4-Dimethoxyphenyl)ethyl)((4-nitrophenyl)sulfonyl)amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, and solvents such as ethanol, methanol, and dichloromethane. The reaction conditions, including temperature, pressure, and pH, are carefully controlled to achieve the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions may produce amines or alcohols .

Scientific Research Applications

Chemistry

In chemistry, (2-(3,4-Dimethoxyphenyl)ethyl)((4-nitrophenyl)sulfonyl)amine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of derivatives with specific properties and functions .

Biology

In biological research, this compound is studied for its potential interactions with various biomolecules. Its ability to form stable complexes with proteins and nucleic acids makes it a valuable tool for probing biological systems .

Medicine

In medicine, this compound is investigated for its potential therapeutic applications. Its interactions with cellular pathways and molecular targets suggest it may have uses in drug development and disease treatment .

Industry

In industrial applications, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for use in coatings, adhesives, and other advanced materials .

Mechanism of Action

The mechanism of action of (2-(3,4-Dimethoxyphenyl)ethyl)((4-nitrophenyl)sulfonyl)amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and influencing cellular processes. This interaction is often mediated by the compound’s functional groups, which can form hydrogen bonds, ionic interactions, and hydrophobic contacts with target molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets (2-(3,4-Dimethoxyphenyl)ethyl)((4-nitrophenyl)sulfonyl)amine apart is the combination of both the dimethoxyphenyl and nitrophenylsulfonyl groups in a single molecule. This unique structure allows it to participate in a wider range of chemical reactions and interactions compared to its similar compounds .

Properties

IUPAC Name

N-[2-(3,4-dimethoxyphenyl)ethyl]-4-nitrobenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O6S/c1-23-15-8-3-12(11-16(15)24-2)9-10-17-25(21,22)14-6-4-13(5-7-14)18(19)20/h3-8,11,17H,9-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFZQFKSYLRCFCJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CCNS(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-])OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.